9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid
Description
Properties
IUPAC Name |
9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-17-11(16)9-12(4-3-5-12)13(9)6-8(7-13)10(14)15/h8-9H,2-7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDINTLYUULEIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2(C13CC(C3)C(=O)O)CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes:
Formation of the Dispiro Structure: This step involves the cyclization of appropriate precursors to form the dispiro framework. Cyclization reactions often require specific catalysts and conditions to ensure the correct formation of the rings.
Introduction of Functional Groups: The ethoxycarbonyl and carboxylic acid groups are introduced through esterification and carboxylation reactions, respectively. These reactions may involve reagents such as ethyl chloroformate and carbon dioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalyst Optimization: Using more efficient catalysts to improve reaction rates and selectivity.
Process Scaling: Adapting laboratory-scale reactions to industrial-scale processes, ensuring consistent quality and safety.
Purification Techniques: Employing advanced purification methods such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups, potentially altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or reduce double bonds, leading to different derivatives.
Substitution: Substitution reactions can replace one functional group with another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Can produce alcohols or alkanes.
Substitution: Can yield a variety of substituted derivatives with different functional groups.
Scientific Research Applications
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid: has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential pharmaceutical compounds. Its unique structure can be exploited to design molecules with specific biological activities.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules
Materials Science: Potentially used in the development of new materials with unique properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid depends on its specific application. In medicinal chemistry, for example, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but typically include:
Binding to Active Sites: The compound may bind to the active sites of enzymes, inhibiting or modifying their activity.
Receptor Interaction: It may interact with cellular receptors, triggering specific signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key structural and functional differences between 9-ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid and related spirocyclic compounds:
Table 1: Structural and Functional Comparison of Spirocyclic Carboxylic Acid Derivatives
Key Comparative Insights:
Spiro Architecture: The target compound’s dispiro[3.0.35.14]nonane system distinguishes it from simpler spiro[4.4]nonane analogs (e.g., 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylic acid), which feature a single spiro center and oxygen heterocycles .
Functional Groups: The ethoxycarbonyl group at C9 in the target compound is rare among spiro derivatives; most analogs (e.g., ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate) position esters or acids at C7 . Salt Forms: Derivatives like 2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid hydrochloride exhibit improved solubility due to ionic character, whereas the target compound’s neutral carboxylic acid may require pH adjustment for dissolution .
Synthetic Pathways: Ethyl esters (e.g., ethyl 8-ethyl-1,4-dioxaspiro[4.4]nonane-7-carboxylate) are common intermediates for carboxylic acids via hydrolysis . The target compound’s synthesis likely involves analogous steps but with additional complexity due to the dispiro system.
Physicochemical Properties: Molecular Weight: The dispiro system increases molecular weight (~250–300 g/mol inferred) compared to simpler spiro[4.4]nonane derivatives (e.g., 207.66–229.29 g/mol) . Steric Effects: The dual spiro junctions in the target compound may hinder reactivity at certain positions, contrasting with the more accessible functional groups in single-spiro analogs .
Biological Activity
9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure, which includes both ethoxycarbonyl and carboxylic acid functional groups. The molecular formula of this compound is C₁₃H₁₈O₄, with a molecular weight of approximately 238.28 g/mol. This compound has garnered attention due to its potential biological activities, which may be leveraged in medicinal chemistry and related fields.
Structural Characteristics
The structural uniqueness of this compound arises from the arrangement of its spiro rings and functional groups. This configuration can influence its chemical reactivity and biological interactions significantly.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₃H₁₈O₄ |
| Molecular Weight | 238.28 g/mol |
| Functional Groups | Ethoxycarbonyl, Carboxylic Acid |
| Structure | Spirocyclic |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, which may include:
- Formation of the spirocyclic framework : This step often employs cyclization reactions.
- Introduction of functional groups : The ethoxycarbonyl and carboxylic acid groups are added through specific chemical transformations.
Detailed synthetic pathways can be found in specialized organic chemistry literature.
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets, such as enzymes or receptors. These interactions can modulate key physiological pathways, potentially leading to therapeutic effects.
Interaction Studies
Research has focused on determining the binding affinity of this compound with specific biological targets through techniques such as:
- Molecular docking studies : To predict interaction sites and affinities.
- Enzyme inhibition assays : To evaluate the compound's effect on enzyme activity.
Case Studies
Recent studies have explored the pharmacological potential of this compound in various contexts:
- Antimicrobial Activity : A study demonstrated that derivatives of this compound exhibited significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : Research indicated that the compound could reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Key Features |
|---|---|---|---|
| Tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 9834677 | 0.98 | Contains a hydroxy group |
| Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 11195798 | 0.98 | Features an oxo group |
| Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 18933303 | 0.98 | Different diazaspiro structure |
The distinct arrangement of spiro rings and functional groups in this compound may confer unique chemical properties and biological activities compared to these similar compounds.
Q & A
Q. What are the common synthetic routes for 9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid, and what challenges arise in constructing its dispiro architecture?
The synthesis typically involves multi-step strategies, including cyclization and functional group protection. For example:
- Spirocyclic Core Formation : Intramolecular cyclization of ketoesters or diols under acidic or basic conditions is a key step .
- Ethoxycarbonyl Introduction : Ethyl chloroformate or carbodiimide-mediated coupling can install the ethoxycarbonyl group .
- Challenges : Steric hindrance from the dispiro system often leads to low yields. Optimizing reaction time (e.g., 12–48 hours) and temperature (60–100°C) improves efficiency .
Q. Which analytical techniques are most effective for characterizing the dispiro structure and confirming regiochemistry?
A combination of spectroscopic and crystallographic methods is critical:
Q. How does the carboxylic acid moiety influence the compound’s solubility and reactivity in aqueous media?
The carboxylic acid group enhances water solubility (logP ≈ 1.2) and enables salt formation (e.g., sodium or ammonium salts) for biological assays. However, it may undergo decarboxylation under strongly acidic conditions (pH < 3) or at elevated temperatures (>80°C) .
Advanced Research Questions
Q. What strategies are recommended for optimizing enantioselective synthesis of the dispiro system?
Advanced approaches include:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclization .
- Dynamic Kinetic Resolution : Employ palladium-catalyzed asymmetric allylic alkylation to control stereocenters .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and guide ligand design .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies often stem from assay conditions or impurity profiles:
- Assay Validation : Compare IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) and ensure purity >95% (HPLC) .
- Metabolite Interference : Perform LC-MS/MS to rule out degradation products during enzymatic studies .
- Structural Analogues : Benchmark against spirocyclic analogues (e.g., Boc-protected derivatives) to isolate structure-activity relationships .
Q. What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized targets (e.g., KD ≈ 10–100 nM) .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
- Cryo-EM : Resolves binding conformations in macromolecular complexes at near-atomic resolution .
Q. How can computational tools predict the compound’s metabolic stability and toxicity profile?
- ADMET Prediction : Software like Schrödinger’s QikProp estimates CYP450 inhibition (e.g., CYP3A4 IC50 > 10 µM) and hepatotoxicity risk .
- Molecular Dynamics (MD) : Simulates interactions with metabolic enzymes (e.g., esterases) to identify vulnerable sites for derivatization .
Methodological Guidelines
Q. What protocols are recommended for scaling up synthesis while maintaining stereochemical integrity?
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Forced Degradation : Expose the compound to 0.1 M HCl (40°C, 24 hr), NaOH (pH 12, 40°C), and UV light (ICH Q1B guidelines) .
- HPLC-MS Tracking : Monitor degradation products (e.g., decarboxylated or hydrolyzed derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
